(S)-Butaprost free acid

EP2 receptor pharmacology stereochemistry prostaglandin analogs

Why choose (S)-Butaprost free acid? Unlike butaprost methyl ester, the free acid eliminates tissue-dependent esterase variability, binding EP2 receptors with 10-100x higher affinity (Ki=73 nM). As the active 16(S)-epimer, it provides true EP2 selectivity (Ki>10,000 nM at EP1/3/4), distinguishing EP2- from EP4-mediated responses in cAMP-coupled systems. Validated for receptor profiling, anti-fibrotic TGF-β/Smad2 inhibition, and mast cell degranulation studies. Optimal for reproducible, translationally relevant data.

Molecular Formula C23H38O5
Molecular Weight 394.5 g/mol
Cat. No. B157858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Butaprost free acid
Synonyms(±)-15-deoxy-16S-hydroxy-17-cyclobutyl PGE1; 15-deoxy-16S-hydroxy-17-cyclobutyl PGE1
Molecular FormulaC23H38O5
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O
InChIInChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1
InChIKeyPAYNQYXOKJDXAV-ZHIWTBQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Butaprost Free Acid: A Definitive EP2 Receptor Agonist for Prostanoid Signaling Research


(S)-Butaprost free acid (CAS 433219-55-7) is the active carboxylic acid form of butaprost, a structural analog of prostaglandin E₂ (PGE₂) exhibiting high selectivity for the EP₂ prostanoid receptor subtype [1]. As a potent and selective EP₂ receptor agonist, this compound serves as an essential pharmacological tool for delineating EP receptor expression profiles and investigating EP₂-mediated signaling pathways in various human and animal tissues and cells . The compound represents the correct 16(S) stereoisomer, which was definitively established as the active epimer following careful studies conducted in the United States and Japan in the late 1990s, correcting earlier structural misassignments from the 1986 Gardiner publication [2].

Why Generic Substitution of (S)-Butaprost Free Acid Is Not Scientifically Valid


Substitution among butaprost-related compounds introduces critical variables that compromise experimental reproducibility and data interpretation. First, the stereochemical configuration at C-16 determines agonist activity: the (S)-epimer is the active form, whereas the (R)-epimer is considered the less active C-16 epimer . Second, the esterification state profoundly impacts receptor binding: prostaglandin free acids typically bind their cognate receptors with 10 to 100-fold higher affinity than the corresponding ester derivatives [1]. Third, butaprost methyl ester requires tissue-dependent enzymatic de-esterification to achieve full biological potency, introducing uncontrolled pharmacokinetic variability that the free acid form eliminates [2]. These structural distinctions translate directly into divergent functional pharmacology, as demonstrated by the stark contrast in agonist activity between butaprost free acid and its methyl ester counterpart at human recombinant EP₂ receptors [3].

(S)-Butaprost Free Acid: Quantified Comparative Pharmacology Evidence


Stereochemical Configuration at C-16: (S)-Butaprost as the Active Epimer

The stereochemical configuration at the C-16 position critically determines EP₂ agonist activity. The (S)-epimer of butaprost free acid is the active form, whereas the (R)-epimer is generally considered the less active C-16 epimer . This stereochemical distinction was definitively resolved through careful studies conducted in the United States and Japan in the late 1990s, which corrected the earlier 1986 structural misassignment in the Gardiner publication that had incorrectly designated the active epimer as 16(R) [1]. Consequently, procurement of (S)-butaprost free acid (CAS 433219-55-7) rather than the (R)-enantiomer (CAS 215168-33-5) ensures use of the biologically active stereoisomer validated for EP₂ receptor pharmacology .

EP2 receptor pharmacology stereochemistry prostaglandin analogs

EP₂ Receptor Binding Affinity: Free Acid vs. Methyl Ester

Butaprost free acid exhibits approximately 33-fold higher binding affinity for the EP₂ receptor compared to the methyl ester prodrug form. In competitive radioligand binding assays using membranes from EP₂ receptor-transfected CHO cells, butaprost free acid demonstrates a Ki value of 73 nM, whereas the methyl ester derivative shows a substantially higher (weaker) Ki value of 2,400 nM [1]. This difference aligns with the general principle that prostaglandin free acids typically bind their cognate receptors with 10 to 100-fold greater affinity than the corresponding ester derivatives [2].

receptor binding affinity prostanoid receptors pharmacology

Functional Agonist Activity: Free Acid vs. Methyl Ester at Human Recombinant EP₂ Receptors

In functional assays using human recombinant EP₂ receptors expressed in CHO and HEK293 cells, butaprost free acid behaved as a highly selective partial agonist, whereas butaprost methyl ester elicited only small, low potency responses [1]. This functional distinction demonstrates that the ester prodrug exhibits minimal direct agonist activity at the EP₂ receptor and requires de-esterification to the free acid for full biological potency. The free acid does not display measurable agonist activity at human recombinant EP₄ receptors, confirming its receptor subtype selectivity [2].

functional pharmacology cAMP EP2 receptor agonist efficacy

EP₂ Receptor Subtype Selectivity vs. EP₁, EP₃, and EP₄

Butaprost free acid demonstrates high selectivity for the EP₂ receptor over other EP receptor subtypes. Binding studies indicate that while butaprost binds to the murine EP₂ receptor with a Ki of 2.4 μM, the Ki values for EP₁, EP₃, and EP₄ receptors exceed 10,000 nM (>10 μM), representing a greater than 4-fold selectivity window [1]. Functional studies confirm that butaprost free acid does not display measurable agonist activity at human recombinant EP₄ receptors [2]. This selectivity profile enables clean pharmacological dissection of EP₂-mediated responses from EP₄-mediated effects, which is otherwise challenging due to the lack of potent, selective EP₂/EP₄ antagonists [2].

receptor selectivity EP2 prostanoid agonist profiling

Potency Relative to Native Ligand PGE₂

Butaprost free acid is 2-fold less potent than the native ligand PGE₂ at the EP₂ receptor, whereas butaprost methyl ester is approximately 30-fold less potent [1]. In functional assays using COS-7 cells transfected with the human EP₂ receptor clone Hup-4, PGE₂ stimulated cAMP formation with an EC₅₀ of approximately 50 nM, while butaprost exhibited an EC₅₀ in the range of 2-6 μM [2]. For the murine EP₂ receptor, butaprost free acid demonstrates an EC₅₀ of 33 nM .

PGE2 potency comparison EP2 receptor cAMP

(S)-Butaprost Free Acid: Optimal Research Applications Based on Validated Pharmacology


Pharmacological Discrimination of EP₂ from EP₄ Receptor-Mediated Signaling

(S)-Butaprost free acid is optimally employed to distinguish EP₂-mediated responses from EP₄-mediated effects in tissues or cells expressing both receptor subtypes. As established by Wilson et al. (2004), butaprost free acid does not display measurable agonist activity at human recombinant EP₄ receptors while functioning as a highly selective partial agonist at EP₂ receptors [1]. This selectivity is critical given that both EP₂ and EP₄ couple to Gαs and stimulate cAMP production, making them pharmacologically difficult to differentiate without selective tool compounds. Researchers should use (S)-butaprost free acid in combination with EP₄-selective agonists to systematically dissect the relative contributions of each receptor subtype to observed biological responses [2].

EP₂ Receptor Expression Profiling in Human and Animal Tissues

(S)-Butaprost free acid has been extensively validated for pharmacologically defining EP₂ receptor expression profiles across diverse human and animal tissues and cells [1]. Its established selectivity profile—Ki > 10,000 nM for EP₁, EP₃, and EP₄ receptors—provides confidence that observed responses reflect genuine EP₂ receptor activation rather than off-target effects at other prostanoid receptors [2]. This application is particularly valuable for receptor localization studies, functional tissue bath experiments, and characterizing EP₂ receptor distribution in novel biological systems .

Anti-Fibrotic Mechanism Studies via TGF-β/Smad2 Signaling

Butaprost free acid has demonstrated anti-fibrotic efficacy through inhibition of the TGF-β/Smad2 signaling pathway. In MDCK cells, butaprost (50 μM) reduced TGF-β-induced fibronectin expression, Smad2 phosphorylation, and epithelial-mesenchymal transition [1]. In vivo, treatment with 4 mg/kg/day butaprost attenuated fibrosis development in murine unilateral ureteral obstruction models, reducing gene and protein expression of α-smooth muscle actin, fibronectin, and collagen 1A1 [1]. Importantly, similar anti-fibrotic effects were confirmed in human precision-cut kidney slices exposed to TGF-β, validating translational relevance [1].

Mast Cell-Mediated Allergy and Asthma Model Studies

(S)-Butaprost free acid serves as a validated EP₂ agonist for investigating mast cell (MC) inhibition in allergic disease models. A 2020 study demonstrated that selective EP₂ agonism with butaprost consistently inhibited both mouse and human IgE-mediated MC activation across diverse MC populations [1]. The effect was confirmed using two molecularly unrelated EP₂ agonists (butaprost and CP-533536) to verify receptor specificity, and efficacy was demonstrated in two in vivo murine allergy models: cutaneous anaphylaxis in transgenic mice expressing the human IgE receptor and aeroallergen-induced asthma [1]. This application supports butaprost free acid as a tool compound for preclinical validation of EP₂ as a therapeutic target in MC-mediated conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Butaprost free acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.